molecular formula C16H24O8S B611431 Tos-PEG4-acid CAS No. 1453117-42-4

Tos-PEG4-acid

Cat. No.: B611431
CAS No.: 1453117-42-4
M. Wt: 376.42
InChI Key: BAXYSSILQKCWFA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tos-PEG4-acid is a polyethylene glycol (PEG) linker containing a tosyl group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These primary amine groups can be found in various biological molecules, including proteins and peptides. The interaction between this compound and these primary amine groups can lead to the formation of stable amide bonds .

Mode of Action

The mode of action of this compound involves two key components: the tosyl group and the terminal carboxylic acid. The tosyl group acts as a good leaving group for nucleophilic substitution reactions . This means that it can be replaced by a nucleophile, such as a primary amine group. On the other hand, the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This reaction is commonly used in bioconjugation, the process of creating a stable covalent link between two molecules.

Pharmacokinetics

It is known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media . This property can potentially enhance its bioavailability, as increased solubility often leads to improved absorption and distribution within the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of activators can enhance its ability to form amide bonds with primary amine groups . Additionally, the pH and temperature of the environment can potentially affect the efficiency of these reactions.

Biochemical Analysis

Biochemical Properties

Tos-PEG4-acid plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the connection of these two ligands .

Cellular Effects

The primary cellular effect of this compound is its role in the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . The tosyl group in this compound serves as a leaving group for nucleophilic substitution reactions, facilitating the connection of the two ligands in PROTACs . This connection allows the PROTAC to bind to both the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in the synthesis of PROTACs . The stability and degradation of this compound would directly impact the effectiveness of the PROTACs. Specific long-term effects of this compound on cellular function observed in in vitro or in vivo studies are not currently available.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. As a component of PROTACs, this compound may indirectly influence various metabolic pathways through the degradation of target proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its physicochemical properties, including its hydrophilic PEG spacer . Specific details about its interaction with transporters or binding proteins, and its effects on localization or accumulation are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Tos-PEG4-acid may involve large-scale reactions under controlled conditions to ensure high purity and yield. The process includes purification steps such as crystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Scientific Research Applications

Tos-PEG4-acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tos-PEG4-acid is unique due to its balanced polyethylene glycol spacer length, which provides optimal solubility and reactivity for various applications. The combination of a tosyl group and a terminal carboxylic acid makes it versatile for multiple chemical reactions and applications .

Biological Activity

Tos-PEG4-acid is a specialized compound that has garnered attention in the field of chemical biology, particularly for its role in the development of proteolysis-targeting chimeras (PROTACs) . This compound is characterized by its polyethylene glycol (PEG) backbone, which is functionalized with a tosyl group and a terminal carboxylic acid. This unique structure enhances its solubility and reactivity, making it a valuable tool in biochemical research and drug development.

Structure and Properties

  • Molecular Formula : C16_{16}H24_{24}O8_8S
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 1453117-42-4
  • Purity : Typically >98%
  • Storage Conditions : -20°C for long-term storage; stable for up to 3 years in powder form.

The hydrophilic nature of the PEG spacer increases solubility in aqueous environments, which is crucial for biological applications. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the terminal carboxylic acid can form stable amide bonds with primary amines, facilitating various coupling reactions.

This compound functions primarily as a linker in PROTACs, which are engineered molecules designed to induce the selective degradation of target proteins via the ubiquitin-proteasome system. This mechanism allows for precise modulation of protein levels within cells, providing potential therapeutic benefits in various diseases, including cancer.

Table 1: Comparison of Similar Compounds

CompoundDescriptionUnique Properties
Tos-PEG3-acidShorter PEG spacerDifferent solubility and reactivity properties
Tos-PEG6-acidLonger PEG spacerEnhanced solubility but altered reactivity
N-Hydroxysuccinimide-PEG4-acidContains an N-hydroxysuccinimide esterUsed for different coupling reactions

Biological Applications

  • Protein Interaction Studies : this compound is utilized to study protein interactions by forming stable complexes through amide bonds. The efficiency of these interactions can be optimized by adjusting coupling agents and reaction conditions.
  • Drug Development : Its application in PROTACs opens new avenues for drug development, particularly in targeting previously "undruggable" proteins.
  • Therapeutic Potential : By facilitating selective protein degradation, this compound may contribute to therapies aimed at diseases where protein dysregulation is a factor.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in enhancing the efficacy of PROTACs:

  • Study on Selective Protein Degradation : A study showed that PROTACs utilizing this compound significantly increased the degradation rates of target proteins compared to traditional methods. This was attributed to the optimal balance between solubility and reactivity provided by the PEG spacer.
  • Optimization of Reaction Conditions : Research indicated that varying the choice of coupling agents (e.g., EDC or DCC) during the formation of amide bonds with this compound can lead to improved yields and stability of the resultant PROTACs.

Properties

IUPAC Name

3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXYSSILQKCWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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